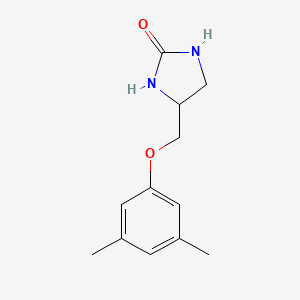
αC-Conotoxin-PrXA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
αC-Conotoxin PrXA (AlphaC-PrXA) is a conotoxin that was originally isolated from the venom of the fish-hunting Conus parius. αC-Conotoxin PrXA is a highly specific inhibitor of the neuromuscular nAChR. It potently antagonizes mouse muscle adult α1/β1/ε/δ nAChR subunits (IC50 = 1.8 nM) as well as fetal mouse muscle α1/β1/γ/δ nAChR subunits (IC50 = 3 nM). αC-Conotoxin PrXA competes with α-bungarotoxin for binding at the α/δ and α/γ nAChR subunit interfaces (with higher affinity however for the α/δ subunit interface such as α-conotoxin GI and α-conotoxin MI). The 3D structure of αC-Conotoxin PrXA is different from other conotoxins that target nAChR and it is most similar to Waglerin-1, a nAChR blocker isolated from a snake venom. αC-Conotoxin PrXA is a useful tool for investigating the structure and physiological role of nAChRs.
Properties
Molecular Formula |
C160H249N43O44S2 |
|---|---|
Molecular Weight |
3541.1 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Thr-Tyr-Gly-Ile-Tyr-Asp-Ala-Lys-Pro-Hyp-Phe-Ser-Cys13-Ala-Gly-Leu-Arg-Gly-Gly-Cys20-Val-Leu-Pro-Hyp-Asn-Leu-Arg-Hyp-Lys-Phe-Lys-Glu-NH2Disulfide bonds: Cys13-Cys20Length (aa): 32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



